
Cellular Targets of 17(R)-Resolvin D4: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 17(R)-Resolvin D4

Cat. No.: B1258867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

cellular targets of 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator with

potent anti-inflammatory and pro-resolution properties. While the precise receptor for 17(R)-

RvD4 has yet to be definitively identified, this document summarizes the key findings related to

its biological functions, explores potential candidate receptors based on the activity of

structurally similar resolvins, and provides detailed experimental protocols for its further

investigation.

Introduction to 17(R)-Resolvin D4
17(R)-Resolvin D4 is the 17(R)-epimer of Resolvin D4, belonging to the D-series resolvins, a

class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid

docosahexaenoic acid (DHA).[1] Its biosynthesis is notably triggered by aspirin, which

acetylates the cyclooxygenase-2 (COX-2) enzyme, leading to the formation of a 17(R)-

hydroperoxy intermediate from DHA.[2] This aspirin-triggered pathway underscores its potential

as a key mediator in the therapeutic actions of aspirin.

Functionally, 17(R)-RvD4, like its 17(S) counterpart, exhibits potent pro-resolving activities.

These include the regulation of neutrophil trafficking to sites of inflammation and the

enhancement of phagocytosis and efferocytosis (the clearance of apoptotic cells) by

macrophages and fibroblasts.[2] For instance, Resolvin D4 has been shown to boost the

phagocytic capabilities of human macrophages and dermal fibroblasts at concentrations as low
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as 1 nM.[2] Despite its recognized biological importance, the specific cell surface receptors that

mediate the effects of 17(R)-RvD4 remain an active area of investigation.

Candidate Cellular Targets
While a dedicated receptor for 17(R)-RvD4 has not been identified, studies on other D-series

resolvins, particularly those with a 17(R) configuration, provide strong candidates for its cellular

targets. The primary candidates are G protein-coupled receptors (GPCRs), which are known to

mediate the actions of many SPMs.

GPR32: This orphan receptor has been identified as a target for Resolvin D1 (RvD1) and its

aspirin-triggered epimer, 17(R)-Resolvin D1 (AT-RvD1).[3] Given the structural similarity,

GPR32 is a plausible candidate for mediating the actions of 17(R)-RvD4.

ALX/FPR2: The formyl peptide receptor 2, also known as the lipoxin A4 receptor

(ALX/FPR2), is another receptor for RvD1 and AT-RvD1.[4] Computational studies suggest

that the 17(R) configuration of AT-RvD1 influences its interaction with key residues within this

receptor.[5]

GPR18: This receptor is the target for Resolvin D2 (RvD2). Notably, the 17(R) epimer, 17(R)-

RvD2, is a potent agonist for GPR18, suggesting that this receptor may also recognize other

17(R)-configured D-series resolvins.[6]

Quantitative Data on Resolvin-Receptor Interactions
To date, there is no published quantitative binding data for the interaction of 17(R)-Resolvin D4
with a specific cellular receptor. However, data from related D-series resolvins can provide a

valuable reference for future studies.
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Ligand Receptor Assay Type Value
Cell
Type/System

17(R)-Resolvin

D2
GPR18

Efferocytosis

Assay

EC50 ~ 2.6 x

10⁻¹⁴ M

Human M2-like

Macrophages

Resolvin D1 GPR32
β-arrestin

Recruitment

EC50 ~ 8.8 x

10⁻¹² M

GPCR-

overexpressing

β-arrestin system

Resolvin D1 ALX/FPR2
β-arrestin

Recruitment

EC50 ~ 1.2 x

10⁻¹⁰ M

GPCR-

overexpressing

β-arrestin system

Resolvin D4 Unknown
Phagocytosis

Assay
Effective at 1 nM

Human

Macrophages

and Fibroblasts

Signaling Pathways
The signaling cascade initiated by 17(R)-RvD4 is thought to be mediated by a Gs-coupled

GPCR. This is inferred from studies on RvD4 where its stimulation of macrophage

phagocytosis was inhibited by cholera toxin (which targets Gs alpha subunits) but not by

pertussis toxin (which targets Gi/o alpha subunits).[7]

Below are diagrams illustrating the proposed signaling pathway for RvD4 and the known

pathways for candidate receptors.
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17(R)-Resolvin D4 Unknown GPCR
(Gs-coupled)

Binds
Adenylate Cyclase

Activates
cAMP
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GPR32 Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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